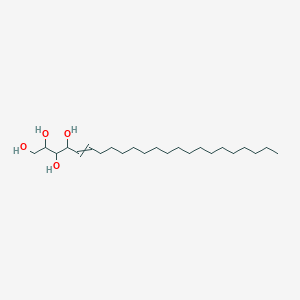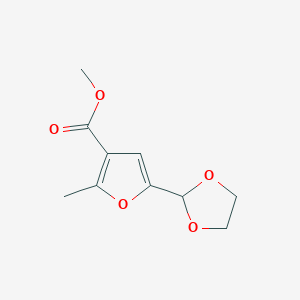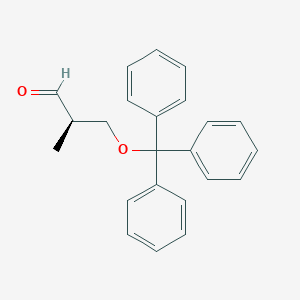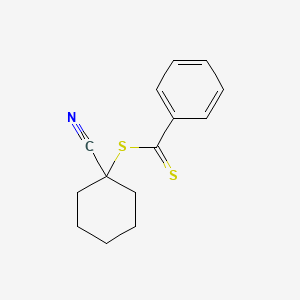
1-Cyano-1-cyclohexyl dithiobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyano-1-cyclohexyl dithiobenzoate is a chemical compound that belongs to the class of dithiobenzoates. It is characterized by the presence of a cyano group (-CN) and a cyclohexyl group attached to the dithiobenzoate moiety. This compound is of significant interest in the field of polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerization, where it serves as a chain transfer agent .
準備方法
Synthetic Routes and Reaction Conditions
1-Cyano-1-cyclohexyl dithiobenzoate can be synthesized through a reaction involving 1,1’-azobis(cyclohexanecarbonitrile) and di(thiobenzoyl) disulfide. The reaction is typically carried out in ethyl acetate at a temperature of 70°C for 48 hours under degassed conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process described above can be scaled up for industrial applications. The use of standard organic synthesis techniques and equipment, such as reflux apparatus and inert atmosphere conditions, is essential for large-scale production.
化学反応の分析
Types of Reactions
1-Cyano-1-cyclohexyl dithiobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound.
科学的研究の応用
1-Cyano-1-cyclohexyl dithiobenzoate has several scientific research applications, particularly in the field of polymer chemistry. It is widely used as a chain transfer agent in RAFT polymerization, which allows for the controlled synthesis of well-defined polymers with specific molecular weights and low dispersities . This compound is also used in the synthesis of block copolymers and other advanced polymeric materials.
作用機序
The mechanism by which 1-Cyano-1-cyclohexyl dithiobenzoate exerts its effects in RAFT polymerization involves the reversible addition-fragmentation process. The compound acts as a chain transfer agent, facilitating the transfer of growing polymer chains between different polymer molecules. This process helps control the molecular weight and distribution of the resulting polymers .
類似化合物との比較
Similar Compounds
Bis(2-cyanopropan-2-yl)trithiocarbonate (TTC-bCP): Another chain transfer agent used in RAFT polymerization.
Other Dithiobenzoates: Various dithiobenzoates with different substituents can also serve as chain transfer agents.
Uniqueness
1-Cyano-1-cyclohexyl dithiobenzoate is unique due to its specific structure, which imparts distinct reactivity and efficiency in RAFT polymerization. Compared to other similar compounds, it offers effective control over polymerization processes, particularly for certain monomers like styrene and n-butyl acrylate .
特性
CAS番号 |
220182-89-8 |
|---|---|
分子式 |
C14H15NS2 |
分子量 |
261.4 g/mol |
IUPAC名 |
(1-cyanocyclohexyl) benzenecarbodithioate |
InChI |
InChI=1S/C14H15NS2/c15-11-14(9-5-2-6-10-14)17-13(16)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 |
InChIキー |
FYUMHHFLRJERAM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C#N)SC(=S)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)


![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)

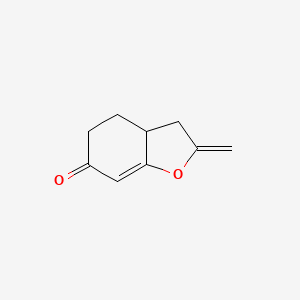
![4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)](/img/structure/B14237393.png)
![2-Hydroxy-5-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14237396.png)
